[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol
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Overview
Description
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol is an organosulfur compound with the molecular formula C₁₁H₂₀O₂S₄ It is characterized by the presence of two dithiane rings connected by a methylene bridge and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include the removal of water to drive the reaction to completion. Common catalysts used in this process include p-toluenesulfonic acid and silica gel, which offer versatility and high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The choice of catalysts and reaction conditions is optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ and OsO₄.
Reduction: Reduction reactions can be carried out using H₂/Ni, LiAlH₄, and NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃/Py.
Reducing agents: H₂/Ni, LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the dithiane rings can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler analog with similar reactivity but lacking the methylene bridge and hydroxyl groups.
1,3-Dithiolane: Another related compound with a five-membered ring structure.
1,4-Dithiane: A compound with a different ring structure and reactivity profile.
Uniqueness
[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol is unique due to its combination of two dithiane rings, a methylene bridge, and hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62888-22-6 |
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Molecular Formula |
C11H20O2S4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
[2-[[2-(hydroxymethyl)-1,3-dithian-2-yl]methyl]-1,3-dithian-2-yl]methanol |
InChI |
InChI=1S/C11H20O2S4/c12-8-10(14-3-1-4-15-10)7-11(9-13)16-5-2-6-17-11/h12-13H,1-9H2 |
InChI Key |
HNIBIDMTBLWKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)(CC2(SCCCS2)CO)CO |
Origin of Product |
United States |
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